Product packaging for 3-Hydroxyquinidine(Cat. No.:CAS No. 53467-23-5)

3-Hydroxyquinidine

Katalognummer: B022111
CAS-Nummer: 53467-23-5
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: BSRUJCFCZKMFMB-ZNYHDOEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3 B022111 3-Hydroxyquinidine CAS No. 53467-23-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

53467-23-5

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1

InChI-Schlüssel

BSRUJCFCZKMFMB-ZNYHDOEXSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Isomerische SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O

Kanonische SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Physikalische Beschreibung

Solid

Synonyme

3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine

Herkunft des Produkts

United States

Beschreibung

Contextualization as a Cinchona Alkaloid Metabolite

Quinidine (B1679956), the parent compound of 3-hydroxyquinidine, is an alkaloid derived from the bark of the Cinchona tree. biosynth.com It is a class I antiarrhythmic agent. this compound is identified as the major metabolite of quinidine in humans. scbt.comrsc.orgrsc.org This metabolic transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes. caymanchem.com Specifically, the (3S)-3-hydroxylation of quinidine, leading to the formation of this compound, is predominantly mediated by the CYP3A4 isoform. caymanchem.comresearchgate.netpsu.edunih.gov In vitro studies using human liver microsomes and yeast-expressed human CYPs have demonstrated that CYP3A4 is the most active enzyme in this metabolic pathway. psu.edunih.gov While other CYP isoforms like CYP2C9, CYP2E1, and CYP3A5 may play minor roles in quinidine metabolism, CYP3A4 is the primary catalyst for this compound formation. caymanchem.comnih.gov

Significance in Drug Metabolism and Disposition Studies

The metabolism of quinidine to this compound via CYP3A4 has been extensively studied using various approaches, including in vitro incubations with human liver microsomes and recombinant enzymes, as well as in vivo clinical studies. researchgate.netpsu.edunih.gov The formation of this compound has been suggested as a specific marker reaction for CYP3A4 activity in human liver microsomes. psu.edunih.gov In vivo studies have supported this, showing that the formation clearance of this compound is inhibited by known CYP3A4 inhibitors and induced by CYP3A4 inducers, while being largely unaffected by inhibitors of other CYP isoforms. researchgate.net

Physiologically-based pharmacokinetic (PBPK) modeling has been utilized to describe the disposition of both quinidine and this compound. researchgate.netuni-saarland.decore.ac.uk These models incorporate metabolic transformation via CYP3A4 and other clearance processes to simulate plasma concentration-time profiles. uni-saarland.decore.ac.uk

Disposition parameters for this compound have been determined in studies involving intravenous infusion and oral administration of quinidine. drugbank.comnih.gov These studies provide insights into its formation rate constant, elimination rate constant, and volume of distribution. drugbank.comnih.gov For instance, in healthy volunteers after intravenous quinidine infusion, the mean formation rate constant for this compound was reported as 0.0012 ± 0.0005 min⁻¹, the volume of distribution as 0.99 ± 0.47 L/kg, and the elimination rate constant as 0.0030 ± 0.0002 min⁻¹. nih.gov

Studies in patients with liver diseases have shown altered disposition of quinine (B1679958) and 3-hydroxyquinine (B22115) (which is often used interchangeably with this compound in the context of quinine metabolism, although quinidine is the stereoisomer). academicjournals.orgresearchgate.net In patients with liver disease, increased Cmax and AUC values for quinine and altered metabolic ratios of quinine to 3-hydroxyquinine in plasma have been observed, suggesting compromised metabolism. academicjournals.orgresearchgate.net

Here is a table summarizing some pharmacokinetic parameters for this compound:

ParameterValue (Mean ± SD)UnitContextSource
Formation Rate Constant0.0012 ± 0.0005min⁻¹After i.v. quinidine infusion nih.gov
Volume of Distribution0.99 ± 0.47L/kgAfter i.v. quinidine infusion nih.gov
Elimination Rate Constant0.0030 ± 0.0002min⁻¹After i.v. quinidine infusion nih.gov
Formation Rate Constant0.784 ± 0.202h⁻¹Patients with ventricular tachycardia (i.v. quinidine) nih.gov
Elimination Rate Constant0.042 ± 0.058h⁻¹Patients with ventricular tachycardia (i.v. quinidine) nih.gov
Plasma Concentration0.32 ± 0.06mg/LAfter 7 hr constant i.v. quinidine infusion (2.9 ± 0.3 mg/L quinidine) drugbank.com
Plasma Trough Level0.83 ± 0.36mg/LAfter 12 oral doses quinidine sulfate (B86663) q4h drugbank.com
Protein Binding61.9%Patients with ventricular tachycardia nih.gov
Protein Binding50%Healthy volunteers nih.gov

Overview of Current Academic Research Domains

Current academic research involving this compound primarily focuses on its role in drug metabolism, particularly as a probe for CYP3A4 activity. researchgate.netpsu.edunih.gov Studies continue to investigate its formation kinetics and its utility in assessing individual differences in CYP3A4 activity. researchgate.netpsu.edunih.gov

Research also explores the pharmacokinetic properties of this compound in various populations, including patients with impaired liver or renal function, as these conditions can significantly impact its disposition. academicjournals.orgresearchgate.netoup.com Investigations into drug-drug interactions involving quinidine and their effects on this compound formation are ongoing, often employing PBPK modeling to predict interaction scenarios. uni-saarland.decore.ac.ukresearchgate.net

The structure and conformational preferences of this compound have also been investigated using techniques such as NMR spectroscopy and X-ray crystallography. rsc.orgrsc.org These studies provide valuable insights into the molecular characteristics of this metabolite.

Research efforts also involve the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for the accurate determination of this compound concentrations in biological matrices. academicjournals.orgresearchgate.net

Here is a table highlighting key research areas:

Research AreaFocus
CYP3A4 Activity BiomarkerEvaluation and application of this compound formation as an index of CYP3A4 activity in vitro and in vivo. researchgate.netpsu.edunih.gov
Pharmacokinetic ModelingDevelopment and application of PBPK models to simulate quinidine and this compound disposition and drug interactions. uni-saarland.decore.ac.ukresearchgate.net
Disposition in Special PopulationsInvestigation of this compound pharmacokinetics in patients with liver disease, renal failure, etc. academicjournals.orgresearchgate.netoup.com
Potential Pharmacological ActivityAssessment of the biological effects and contribution of this compound to the parent drug's activity. caymanchem.commedchemexpress.com
Analytical Method DevelopmentCreation and validation of methods for quantifying this compound in biological samples. academicjournals.orgresearchgate.net
Structural and Conformational AnalysisDetermination of the molecular structure and preferred conformations using spectroscopic and crystallographic techniques. rsc.orgrsc.org

Biotransformation Pathways and Enzymatic Characterization

Primary Metabolic Pathway: Formation from Quinidine (B1679956)

The principal metabolic pathway for the formation of 3-hydroxyquinidine involves the hydroxylation of quinidine. This reaction is a key step in the elimination of quinidine from the body.

Characterization of Cytochrome P450 3A4 (CYP3A4) Isozyme Involvement

Extensive research, both in vitro and in vivo, has characterized the involvement of CYP3A4 as the primary enzyme responsible for the 3-hydroxylation of quinidine.

In vivo studies in humans have corroborated the findings from in vitro experiments, validating CYP3A4 as the principal enzyme responsible for this compound formation. researchgate.netdrugbank.comdrugbank.com The formation clearance of this compound has been shown to be inhibited by known CYP3A4 inhibitors, including itraconazole, erythromycin (B1671065), and grapefruit juice. researchgate.net Conversely, the formation clearance was induced by potent CYP3A4 inducers like rifampin. researchgate.net These in vivo observations align with the in vitro data, confirming the significant role of CYP3A4 in quinidine 3-hydroxylation. The formation clearance of this compound after a single oral dose of quinidine has been suggested as a useful index of CYP3A4 activity in vivo. researchgate.net Physiologically-based pharmacokinetic models incorporating CYP3A4 metabolism have also successfully described the formation of this compound in vivo. nih.gov

Comparative Analysis with Other Cytochrome P450 Isoforms

Comparative analyses have been conducted to assess the contribution of other CYP isoforms to the metabolism of quinidine and the formation of this compound.

Studies investigating the involvement of other CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A5, have indicated minimal or absent contribution to the formation of this compound. caymanchem.comglpbio.comresearchgate.netdrugbank.com In vitro studies using isozyme-specific inhibitors of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 did not significantly inhibit the formation of this compound. psu.edu Similarly, in vivo studies have shown that concomitant administration of potent inhibitors of CYP1A2 (fluvoxamine), CYP2C19 (fluvoxamine), CYP2E1 (disulfiram), and a competitive inhibitor of CYP2C9 (diclofenac) had little or no effect on the formation clearance of this compound. researchgate.net While quinidine is known to be metabolized by CYP2C9, CYP2E1, and CYP3A5 to some extent, CYP3A4 remains the most active enzyme in the formation of this compound. caymanchem.comglpbio.com Correlation studies in vivo did not reveal a statistically significant association between the formation clearance of this compound and probe-based assays for CYP1A2, CYP2C9, CYP2C19, or CYP2D6 activities. researchgate.net

Here is a summary of the relative contribution of different CYP isoforms to quinidine metabolism based on available data:

CYP IsoformContribution to this compound FormationEvidence Type
CYP3A4PrimaryIn Vitro & In Vivo
CYP1A2Minimal or AbsentIn Vitro & In Vivo
CYP2C9Minimal or AbsentIn Vitro & In Vivo
CYP2C19Minimal or AbsentIn Vitro & In Vivo
CYP2D6Minimal or AbsentIn Vitro & In Vivo
CYP2E1Minimal or AbsentIn Vitro & In Vivo
CYP3A5Less significant than CYP3A4In Vitro

Factors Modulating this compound Formation

The formation of this compound can be modulated by various factors, primarily those that affect the activity or expression of CYP3A4. As CYP3A4 is the principal enzyme involved, its induction or inhibition directly impacts the rate of this compound formation.

In vivo studies have demonstrated that the formation clearance of this compound is a sensitive indicator of CYP3A4 modulation. Potent CYP3A4 inhibitors decrease the formation of this compound, while inducers increase it. researchgate.net This makes the formation of this compound a useful marker for assessing CYP3A4 activity in clinical settings. researchgate.net

While the primary enzymatic pathway is well-defined, other factors such as genetic polymorphisms in CYP3A4 (though less pronounced than in some other CYPs), disease states affecting liver function, and the presence of interacting substances can potentially influence the rate and extent of this compound formation. For instance, liver diseases have been shown to affect the disposition of quinine (B1679958) and its major metabolite, 3-hydroxyquinine (B22115) (the enantiomer of this compound), suggesting a potential impact on this compound formation in similar conditions. academicjournals.org

Enzyme Inhibition Studies (e.g., Ketoconazole (B1673606), Itraconazole, Erythromycin, Grapefruit Juice)

Studies investigating the effects of various inhibitors on quinidine metabolism have provided further evidence for the central role of CYP3A4 in this compound formation. Potent inhibitors of CYP3A4, such as ketoconazole, itraconazole, and erythromycin, have been shown to significantly reduce the formation of this compound. psu.eduresearchgate.netthedea.org

In vitro studies have shown that this compound formation is potently inhibited by ketoconazole and itraconazole. psu.edu Ketoconazole (1 µM) has been reported to completely inhibit the formation rate of this compound. nih.gov

In vivo studies corroborate these findings. Concomitant administration of itraconazole, a potent inhibitor of CYP3A4, significantly reduced the partial clearance of quinidine by 3-hydroxylation. thedea.org Similarly, erythromycin, another CYP3A4 inhibitor, reduced the partial clearance of quinidine by 3-hydroxylation. thedea.org The magnitude of inhibition observed with erythromycin was somewhat less than that with itraconazole, consistent with their respective in vitro CYP3A4 inhibition Ki values. nih.gov

Grapefruit juice, known to inhibit intestinal CYP3A4, has also been shown to reduce the partial clearance of quinidine by 3-hydroxylation in vivo. thedea.orgnih.gov While grapefruit juice primarily affects intestinal CYP3A4, its impact on this compound formation underscores the importance of CYP3A4 in this metabolic pathway. nih.gov

The following table summarizes the observed effects of certain inhibitors on the partial clearance of quinidine by 3-hydroxylation:

InhibitorEffect on Partial Clearance of 3-HydroxylationReference
ItraconazoleReduced by 84% thedea.org
ErythromycinReduced by 50% thedea.org
Grapefruit JuiceReduced by 19% thedea.org
Diclofenac (B195802) (CYP2C9)No significant effect thedea.org
Disulfiram (B1670777) (CYP2E1)No significant effect thedea.org

Studies with inhibitors of other CYP isoforms, such as diclofenac (a CYP2C9 substrate/inhibitor) and disulfiram (a CYP2E1 inhibitor), have shown little or no effect on the formation clearance of this compound, further supporting the primary role of CYP3A4. researchgate.netthedea.org

Enzyme Induction Studies (e.g., Rifampin, Carbamazepine)

Enzyme induction studies have also investigated the impact of inducers on quinidine metabolism and, consequently, this compound formation. Rifampin (also known as rifampicin), a potent inducer of CYP3A4, has been shown to increase the formation clearance of this compound in vivo. researchgate.net

Carbamazepine (B1668303) is also known to be a CYP3A4 inducer. mims.com While the provided search results mention carbamazepine in the context of drug-drug interaction modeling with quinidine and this compound, explicit data on the quantitative effect of carbamazepine induction specifically on this compound formation clearance were not detailed in the snippets. nih.govresearchgate.net However, as a known CYP3A4 inducer, it would be expected to increase the metabolism of quinidine to this compound.

Subsequent Metabolic Fate of this compound

Once formed, this compound itself undergoes further metabolic transformation and elimination.

Further CYP3A4-Mediated Metabolism

Physiologically-based pharmacokinetic (PBPK) modeling of quinidine and its metabolites has incorporated the further metabolism of this compound. nih.govresearchgate.netnih.gov These models include a pathway for the metabolism of this compound mediated by CYP3A4. nih.govresearchgate.netnih.gov This suggests that CYP3A4 is involved not only in the formation of this compound but also in its subsequent breakdown. The extent of CYP3A4's contribution to the further metabolism of this compound can be unknown. nih.gov

Stereochemical Investigations and Structural Elucidation

Determination of Absolute Stereochemistry, Specifically (3S)-3-Hydroxyquinidine

The major metabolite of quinidine (B1679956) has been unequivocally identified as (3S)-3-Hydroxyquinidine. rsc.org The determination of its absolute stereochemistry—the precise spatial orientation of its atoms—was a critical step in understanding its properties. This was achieved through a multi-pronged approach involving both spectroscopic comparisons and definitive crystallographic analysis.

A suite of spectroscopic techniques provided the initial evidence for the structure of 3-Hydroxyquinidine. rsc.org Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H (proton) and ¹³C (carbon-13) NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, comparisons of its ¹³C NMR spectra with those of known model compounds were instrumental in the initial assignment of its absolute stereochemistry. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific bonds. This analysis helped confirm the presence of key functional groups, such as hydroxyl (-OH) groups, within the this compound structure.

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated double bonds, such as the quinoline (B57606) ring system in this compound.

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of ionized molecules, providing the exact molecular weight and information about the molecule's fragmentation patterns. This data confirms the molecular formula (C₂₀H₂₄N₂O₃) and offers corroborating evidence for the proposed structure. fda.gov

Spectroscopic MethodInformation ObtainedRelevance to this compound
¹H NMRProvides information about the proton environment and connectivity.Used to map the hydrogen atoms on the molecular skeleton.
¹³C NMRProvides information about the carbon skeleton of the molecule.Crucial for the initial assignment of absolute stereochemistry by comparison with model compounds. rsc.org
IRIdentifies functional groups based on bond vibrations.Confirmed the presence of hydroxyl (-OH) groups.
UVAnalyzes electronic transitions, especially in conjugated systems.Characterized the quinoline chromophore.
Mass SpectrometryDetermines molecular weight and fragmentation patterns.Confirmed the molecular formula and supported the overall structure.

While spectroscopic methods provided strong evidence, single-crystal X-ray diffraction offered the most definitive and unambiguous proof of the absolute stereochemistry of (3S)-3-Hydroxyquinidine. rsc.org This technique involves directing X-rays onto a highly ordered crystal of the compound. The way the X-rays are diffracted by the electrons in the crystal allows for the calculation of a precise three-dimensional map of the atomic positions. carleton.edu

The analysis of a methanesulfonate (B1217627) salt of (3S)-3-Hydroxyquinidine by single-crystal X-ray diffraction verified the stereochemical assignment that had been previously proposed based on spectroscopic data. rsc.org This method provided high-precision data on bond lengths, bond angles, and the absolute configuration at the chiral centers, solidifying its identity as the (3S) isomer. carleton.edumdpi.com

Conformational Analysis

Beyond its static structure, understanding the dynamic nature of this compound—the various shapes or conformations it can adopt—is crucial. The molecule is not rigid and possesses rotational freedom around its single bonds, particularly the bond connecting the quinoline and quinuclidine (B89598) ring systems.

Computational chemistry, through molecular modeling, was used to investigate the conformational preferences of this compound. rsc.org These theoretical approaches calculate the potential energy of different spatial arrangements of the molecule to predict the most stable conformations. nih.gov Studies on this compound explored its preferred conformations in both the gas phase (as an isolated molecule) and in solution, providing insights into its likely shapes in different environments. rsc.org

Nuclear Overhauser Effect (NOE) spectroscopy is a specialized NMR technique that provides experimental evidence for the conformation of a molecule in solution. wikipedia.org The NOE is the transfer of nuclear spin polarization between atoms that are close in space (typically within 5 Å), regardless of whether they are directly connected by chemical bonds. libretexts.org

By irradiating specific protons and observing which other protons show an enhanced signal, researchers can map the spatial proximities within the molecule. For this compound, NOE studies were conducted to determine its preferred conformation in solution. rsc.org The results from these experiments were then compared with both the solid-state conformation observed via X-ray crystallography and the theoretical conformations predicted by molecular modeling, providing a comprehensive picture of the molecule's structural dynamics. rsc.org

Mechanistic Pharmacological Characterization

Antiarrhythmic Activity in Preclinical Models

3-Hydroxyquinidine has demonstrated antiarrhythmic properties in various preclinical settings, highlighting its potential contribution to the therapeutic effects of quinidine (B1679956). fda.govthoracickey.com Its antiarrhythmic activity is estimated to be approximately 20% of that of the parent compound, quinidine. nih.gov

Studies utilizing isolated cardiac tissue, such as canine Purkinje fibers, have provided insights into the electrophysiological effects of this compound. These studies have shown that this compound, similar to quinidine and dihydroquinidine, can prolong the action potential duration and induce early afterdepolarizations in canine Purkinje fibers, particularly at longer cycle lengths. jacc.org The effects of quinidine on action potential duration in isolated Purkinje fibers can vary, being reported as prolongation, no effect, or even shortening, influenced by factors such as stimulation rate, potassium, and magnesium concentrations. ahajournals.orgresearchgate.net Furthermore, changes in extracellular pH, such as acidosis, have been shown to significantly modify the electrophysiological effects of quinidine in canine Purkinje fibers, leading to more pronounced reductions in resting potential, action potential amplitude, and maximum upstroke velocity (Vmax), along with increased conduction time. nih.gov While these detailed pH-dependent effects are described for quinidine, they illustrate the sensitivity of cardiac electrophysiology in isolated tissues to environmental factors and drug presence.

The antiarrhythmic efficacy of this compound has been evaluated in experimental models of arrhythmia, including reperfusion arrhythmias in isolated rat heart preparations. In this model, this compound effectively prevented ventricular fibrillation and ventricular tachycardia induced by coronary reperfusion in a concentration-dependent manner. nih.govmedchemexpress.com Comparative studies with quinidine in this model revealed that a significantly higher concentration of this compound was required to achieve 50% arrhythmia suppression (10.7 ± 0.3 mg/l) compared to quinidine (2.2 ± 0.25 mg/l). nih.gov This indicates that the relative potency of this compound is approximately 20% of that of the parent compound in this specific experimental setting. nih.gov Further research in this model demonstrated that the antiarrhythmic effects of this compound and quinidine are additive. nih.gov

Table 1: Relative Potency in Isolated Rat Heart Reperfusion Arrhythmia Model

CompoundConcentration for 50% Arrhythmia Suppression (mg/l)Relative Potency (vs. Quinidine)
Quinidine2.2 ± 0.25100%
This compound10.7 ± 0.3~20%

Data derived from experimental reperfusion arrhythmia model in isolated rat heart preparations. nih.gov

Ion Channel Modulatory Profiles

The antiarrhythmic actions of quinidine, and by extension its active metabolite this compound, are mediated through their interactions with various cardiac ion channels. nih.govctdbase.org Quinidine is known to block multiple ion currents, influencing the electrical activity of the heart. drugbank.com

Quinidine is recognized as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are responsible for the rapid delayed rectifier potassium current (I_Kr). ahajournals.orghmdb.canih.gov While direct, detailed studies specifically characterizing the interaction of this compound with hERG channels were not extensively detailed in the provided search results, its classification as an active metabolite contributing to quinidine's antiarrhythmic effect strongly suggests an interaction with similar ion channels, including hERG. fda.govthoracickey.com The observation that mutations in hERG can differentially affect the potency of Class Ia antiarrhythmic drugs like quinidine further supports the importance of hERG block in their mechanism of action. plos.org

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Determination in Biological Matrices

Chromatographic methods are essential for separating 3-Hydroxyquinidine from complex biological matrices before detection and quantification. Reversed-phase HPLC is a widely used approach. academicjournals.orgnih.govresearchgate.netnih.govnih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC methods for this compound typically utilize reversed-phase columns, such as C18, to achieve separation based on the compound's polarity. academicjournals.orgnih.gov The mobile phase composition and pH are critical parameters that are optimized to ensure adequate resolution of this compound from co-eluting substances. academicjournals.orgtandfonline.comscispace.com

UV Detection

UV detection is a common mode used in HPLC for compounds that absorb ultraviolet light. For this compound, UV detection at wavelengths around 254 nm has been reported for its determination alongside quinine (B1679958) in biological fluids like plasma and urine. academicjournals.orgscispace.com This method can be simple and cost-effective, though its specificity might be lower compared to other detection methods when analyzing complex biological samples. japsonline.com

Fluorescence Detection

Fluorescence detection offers higher sensitivity and selectivity for compounds that exhibit native fluorescence, such as this compound. biosynth.comnih.govnih.govtandfonline.comscispace.com Several HPLC methods have employed fluorescence detection for the specific determination of this compound in plasma and serum. nih.govnih.govnih.govtandfonline.com The method often involves using excitation and emission wavelengths optimized for this compound, such as excitation at 350 nm and emission at 450 nm. tandfonline.com This approach has demonstrated good sensitivity, with reported lower limits of sensitivity around 5 ng/mL in serum nih.gov and detection limits of 0.1 µM (0.034 µg/mL) in biological fluids tandfonline.com. Fluorescence detection is particularly useful for distinguishing this compound from other compounds, including the parent drug quinidine (B1679956), which may have similar structural features but different fluorescence properties or extraction efficiencies. nih.govscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

LC-MS/MS and UPLC-MS/MS are powerful techniques that combine the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.netnih.govjapsonline.comresearchgate.nettandfonline.com These methods are widely accepted for the identification and quantitative analysis of drugs and their metabolites in biological matrices due to their ability to selectively detect and quantify analytes based on their mass-to-charge ratio and fragmentation patterns. researchgate.netfarmaciajournal.com UPLC-MS/MS offers advantages in terms of speed and sensitivity compared to traditional HPLC-MS/MS. researchgate.net

LC-MS/MS methods for this compound often involve electrospray ionization (ESI) in positive mode and detection in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. farmaciajournal.comresearchgate.net These methods can achieve low limits of quantification, making them suitable for analyzing samples with low concentrations of the metabolite. researchgate.netresearchgate.net For example, a rapid UPLC-MS/MS method for this compound in diluted urine reported a calibration curve range of 1.00 to 20.00 ng/mL with good linearity. nih.gov Another LC-MS/MS method for quinidine and its metabolite in human plasma achieved a linearity domain between 0.33 and 13.26 µg/mL for quinidine, with protein precipitation as sample preparation. farmaciajournal.com

Sample Preparation Strategies

Effective sample preparation is crucial to remove interfering substances from complex biological matrices before chromatographic analysis, ensuring accurate and reliable quantification of this compound.

Protein Precipitation

Protein precipitation is a simple and widely used sample preparation technique for the analysis of small molecules in biological fluids like plasma and serum. researchgate.netfarmaciajournal.comi-scholar.in This method involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the biological sample to precipitate proteins. researchgate.netfarmaciajournal.comi-scholar.in The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into the chromatographic system. tandfonline.comi-scholar.in Protein precipitation is a rapid and cost-effective approach, although it may not be as selective as other methods like liquid-liquid extraction or solid-phase extraction, potentially leaving some matrix components that could interfere with the analysis, particularly when using less selective detection methods. who.int However, when coupled with highly selective detection techniques like LC-MS/MS, protein precipitation can be a very efficient sample preparation method for this compound. farmaciajournal.comresearchgate.net Studies have shown that simple protein precipitation with acetonitrile can effectively extract this compound from plasma, producing a clean supernatant suitable for HPLC analysis. scispace.comi-scholar.in

Data Table Examples:

While specific detailed data tables for this compound quantification across various studies were not consistently available in a format suitable for direct interactive table generation from the search results, the following summarizes typical performance characteristics reported for analytical methods involving this compound:

Summary of Reported Analytical Method Performance for this compound

Analytical TechniqueMatrixDetection ModeSample PreparationSensitivity/LOQPrecision (CV%)Accuracy (%)Reference
HPLCPlasma, UrineUVProtein Precipitation30-70 ng/mL (QN, 3-HQN)Not specified90.8-99.2 scispace.com
HPLCSerumFluorescenceExtraction5 ng/mL6%Not specified nih.gov
HPLCPlasma, UrineFluorescenceLiquid-Liquid Ext.4.5 nM (Plasma), 227 nM (Urine)2-9% (Intra), 2-4% (Inter)Not specified nih.gov
HPLCBiological FluidsFluorescenceProtein Precipitation0.1 µM (0.034 µg/mL)<7%Not specified tandfonline.comtandfonline.com
UPLC-MS/MSUrineMS/MSDilute-and-shoot1.00 ng/mL (LLOQ)Within ±10%90-110% nih.gov
LC-MS/MSPlasmaMS/MSProtein PrecipitationLinearity 0.33-13.26 µg/mL (for Quinidine)<8.9% (Inter)92.5-129.5 farmaciajournal.com

Note: LOQ = Lower Limit of Quantification, CV = Coefficient of Variation, QN = Quinine, 3-HQN = this compound. Sensitivity and LOQ values may vary depending on the specific method and matrix.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and purification of analytes, including this compound, from complex biological matrices such as plasma, serum, and urine. researchgate.netdiva-portal.orgresearchgate.net This method helps to reduce matrix effects and concentrate the analyte, thereby improving the sensitivity and selectivity of the subsequent analytical measurement. diva-portal.org

SPE procedures for this compound often involve mixed-mode cation exchange (MCX) cartridges or reversed-phase materials. researchgate.netdiva-portal.org The principle behind SPE is the differential interaction of the analyte and matrix components with a solid stationary phase. By carefully selecting the stationary phase and elution solvents, this compound can be selectively retained and then eluted, separating it from interfering substances. diva-portal.org While some methods for related compounds like quinine and 3-hydroxyquinine (B22115) have utilized simple protein precipitation or liquid-liquid extraction, SPE offers advantages in terms of cleaner extracts and reduced matrix effects, although protein precipitation can also be effective and simpler in some cases. farmaciajournal.comresearchgate.nettandfonline.comtandfonline.com Automated SPE procedures using robots have also been developed to enhance throughput and minimize variations in the extraction process. diva-portal.org

Method Validation Parameters and Performance Metrics

Method validation is an essential process to confirm that an analytical method is suitable for its intended purpose. farmaciajournal.comresearchgate.netclearsynth.com Key validation parameters for the quantification of this compound include accuracy, precision, linearity, limit of quantification (LOQ), recovery, and selectivity. farmaciajournal.comresearchgate.netscispace.comajol.info These parameters assess the reliability, reproducibility, and sensitivity of the analytical method. farmaciajournal.comresearchgate.netscispace.comajol.info

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions. farmaciajournal.comresearchgate.netscispace.comajol.info Both intra-day (within the same day) and inter-day (between different days) precision and accuracy are evaluated during method validation. farmaciajournal.comresearchgate.netajol.info

Reported values for the precision and accuracy of this compound analysis vary depending on the specific method and concentration range. For instance, in one study using HPLC-MS/MS for quinidine quantification, which also mentions analysis of this compound, intra-day precision and accuracy at the quantification limit were 11.6% and 3.8%, respectively, while inter-day values were 16.2% and 4.2%. farmaciajournal.com Another HPLC method for quinine and 3-hydroxyquinine in dried blood spots reported within- and between-assay coefficients of variation between 2-5% and 4-10%, respectively. nih.gov For a capillary electrophoresis method, percentage relative standard deviations (RSDs) of controls were reported as 9.29% and 5.68%, with percentage differences from normal (DFN) of 6.87% and -4.37%. nih.gov A simultaneous HPLC method for quinine and 3-hydroxyquinine in plasma showed precision and accuracy values within acceptable limits, with mean recovery between 90.8% and 99.2%. scispace.com

Linearity and Limit of Quantification (LOQ)

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. farmaciajournal.comscispace.comscispace.com The Limit of Quantification (LOQ) is the lowest analyte concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.netscispace.comscispace.com

Linear calibration curves have been reported for this compound analysis using various methods. A capillary electrophoresis method showed a linear calibration with a correlation of 0.9950. nih.gov An HPLC method for quinine and 3-hydroxyquinine in plasma demonstrated linearity between 50 ng/mL and 10,000 ng/mL with correlation coefficients of 0.999. scispace.com Another HPLC method for quinidine and this compound reported a lower limit of sensitivity of 5 ng/mL. nih.gov For quinine and 3-hydroxyquinine in biological fluids using HPLC without extraction, the lower limit of detection was 0.1 µM (0.034 µg/mL) for 3-hydroxyquinine. tandfonline.comtandfonline.com A spectrofluorimetric method for quinine, which could be relevant for related compounds, showed linearity between 1-500 µg/mL with an R² of 0.999, and an LOQ of 19.8 ng/mL. ajol.infoscispace.com

Recovery and Selectivity

Recovery assesses the efficiency of the sample preparation method in extracting the analyte from the matrix. farmaciajournal.comscispace.comajol.info Selectivity (or specificity) is the ability of the method to measure the analyte accurately without interference from other components in the sample matrix, such as endogenous compounds or co-administered medications. farmaciajournal.comresearchgate.netscispace.com

Recovery rates for this compound and related compounds have been reported to be generally high. A consistent recovery ranging between 92.5% and 109.1% was noted for quinidine in one study, with recovery ranging between 92.5% and 129.5% in another. farmaciajournal.com Mean recovery for quinine and 3-hydroxyquinine in plasma was between 90.8% and 99.2%. scispace.com A recovery of greater than 90% was reported for quinine and 3-hydroxyquinine from plasma, saliva, and urine using an ion-pair HPLC method. researchgate.netnih.gov Selectivity is typically verified by analyzing blank matrix samples to ensure no significant interfering peaks are present at the retention time of this compound. farmaciajournal.comresearchgate.net Methods utilizing techniques like LC-MS/MS or selective detection methods like fluorescence detection after appropriate separation contribute to high selectivity. farmaciajournal.comresearchgate.nettandfonline.comnih.gov

Table: Analytical Performance Metrics for this compound and Related Compounds

ParameterAnalyteMatrixMethodRange/ValueSource
Precision (Intra-day)QuinidineHuman PlasmaLC/MS/MS11.6% (at LOQ) farmaciajournal.com
Precision (Inter-day)QuinidineHuman PlasmaLC/MS/MS16.2% (at LOQ) farmaciajournal.com
Accuracy (Intra-day)QuinidineHuman PlasmaLC/MS/MS3.8% (at LOQ) farmaciajournal.com
Accuracy (Inter-day)QuinidineHuman PlasmaLC/MS/MS4.2% (at LOQ) farmaciajournal.com
Precision (Intra-day)3-HydroxyquinineDried Blood SpotsHPLC-FLD2-5% nih.gov
Precision (Inter-day)3-HydroxyquinineDried Blood SpotsHPLC-FLD4-10% nih.gov
RSDThis compoundMicrosomal IncubationCE-LIF9.29% (175 ng/mL), 5.68% (2250 ng/mL) nih.gov
DFNThis compoundMicrosomal IncubationCE-LIF6.87% (175 ng/mL), -4.37% (2250 ng/mL) nih.gov
PrecisionQN, 3-HQN, CPNHuman PlasmaHPLCWithin normal limits scispace.com
AccuracyQN, 3-HQN, CPNHuman PlasmaHPLCWithin normal limits scispace.com
LinearityQuinidineHuman PlasmaLC/MS/MS0.33-13.26 µg/mL farmaciajournal.com
LinearityThis compoundMicrosomal IncubationCE-LIFCorrelation 0.9950 nih.gov
LinearityQN, 3-HQNHuman PlasmaHPLC50 ng/mL - 10,000 ng/mL (R² > 0.999) scispace.com
LOQQuinidineHuman PlasmaLC/MS/MS0.33 µg/mL farmaciajournal.com
LODThis compoundMicrosomal IncubationCE-LIF52.11 ng/mL nih.gov
LODQuinine, 3-HQNDried Blood SpotsHPLC-FLD10 nM nih.gov
LODQuinine, 3-hydroxyquinineBiological FluidsHPLC-FLD0.1 µM (3-hydroxyquinine) tandfonline.comtandfonline.com
LOQQuinine, 3-HQNHuman PlasmaHPLC30 ng/mL scispace.com
Sensitivity (Lower Limit)Quinidine, this compoundHuman SerumHPLC-FLD5 ng/mL nih.gov
RecoveryQuinidineHuman PlasmaLC/MS/MS92.5-109.1% and 92.5-129.5% farmaciajournal.com
RecoveryQN, 3-HQN, CPNHuman PlasmaHPLC90.8-99.2% scispace.com
RecoveryQuinine, 3-hydroxyquininePlasma, Saliva, UrineHPLC-UV> 90% researchgate.netnih.gov
SelectivityQuinidineHuman PlasmaLC/MS/MSVerified using blank plasma farmaciajournal.com
SelectivityHQD, QD, N-oxide QD, 3-OHQD, 10-11-diol QDSerumHPLC-FLDSelective for monitoring listed compounds nih.gov

Note: QN = Quinine, 3-HQN = 3-hydroxyquinine, CPN = Ciprofloxacin, HQD = Dihydroquinidine, QD = Quinidine, 3-OHQD = this compound, CE-LIF = Capillary Electrophoresis-Laser Induced Fluorescence, HPLC-FLD = High-Performance Liquid Chromatography-Fluorescence Detection, HPLC-UV = High-Performance Liquid Chromatography-Ultraviolet Detection.

Physiologically Based Pharmacokinetic Pbpk Modeling and Simulation

Development and Validation of Parent-Metabolite Models for Quinidine (B1679956) and 3-Hydroxyquinidine

Comprehensive PBPK models have been developed for quinidine and its major metabolite, this compound, to understand their pharmacokinetic behavior and predict drug-drug interactions (DDIs). nih.govresearchgate.netnih.gov These models are built using pharmacokinetic profiles obtained from clinical studies involving both intravenous and oral administration of quinidine across a wide dosing range (0.1–600 mg). nih.govresearchgate.netnih.gov The development process involves collecting physicochemical and ADME-related parameters for both quinidine and this compound from literature. nih.gov Clinical studies providing plasma concentration-time profiles, subject information, and administration protocols are also gathered, with a preference for studies in healthy volunteers with unambiguous dosing information. nih.gov The collected concentration-time profiles are typically split into training and test datasets for model development and evaluation, respectively. nih.gov

Model performance is evaluated graphically and quantitatively by comparing predicted and observed plasma concentration-time profiles. researchgate.netnih.gov For instance, population simulations are compared against observed data from clinical studies, utilizing virtual populations generated based on study demographics like ethnic background, age, and weight. nih.gov Variability in the expression of metabolizing enzymes and transporters is also incorporated. nih.gov Quantitative assessment often involves comparing predicted pharmacokinetic parameters, such as area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), to observed values, with successful models typically showing over 90% of predicted parameters within two-fold of observed values. nih.govresearchgate.netnih.gov Goodness-of-fit plots are also used to visually assess model performance. researchgate.netresearchgate.net

Integration of Metabolic (CYP3A4) and Efflux Transport (P-glycoprotein, P-gp) Processes

The PBPK models for quinidine and this compound mechanistically integrate key ADME processes, particularly metabolism mediated by cytochrome P450 (CYP) enzymes and efflux transport mediated by P-glycoprotein (P-gp). nih.govresearchgate.netnih.gov The model for the parent drug, quinidine, includes efflux transport via P-gp and metabolic transformation primarily to this compound via CYP3A4, as well as to unspecified metabolites. nih.govresearchgate.netnih.gov The model for this compound accounts for its further metabolism by CYP3A4 and an unspecific hepatic clearance. nih.govresearchgate.netnih.gov

The interplay between P-gp and CYP3A4 is crucial and can influence the intracellular concentrations of both the parent drug and its metabolites, with regional variations in the intestine. science.govscience.gov Studies have shown that the formation of this compound can be more significant via the oral route compared to intravenous administration, which can be explained by intestinal metabolism. scholaris.camdpi-res.com The this compound model is sensitive to parameters such as its fraction unbound, Michaelis-Menten constants, and catalytic-rate constants describing the CYP3A4-dependent metabolism of quinidine. researchgate.net

Prediction of Plasma Concentration-Time Profiles

A key application of these PBPK models is the prediction of plasma concentration-time profiles for both quinidine and this compound. researchgate.netnih.gov The models are evaluated by comparing these predictions to observed profiles from clinical studies across different routes of administration and dosing regimens. researchgate.netnih.govresearchgate.net Successful models can accurately describe and predict these profiles, demonstrating their ability to capture the in vivo behavior of both the parent drug and its major metabolite. researchgate.netnih.govresearchgate.net

For example, predicted versus observed plasma concentration-time profiles of quinidine and this compound after intravenous and oral administration are used to evaluate model performance. researchgate.netresearchgate.net Goodness-of-fit plots comparing predicted and observed plasma concentrations, AUClast, and Cmax values further illustrate the model's predictive capability. researchgate.netresearchgate.net

Here is an example of how data from model evaluation might be presented:

CompoundDatasetPredicted PK Parameters within 2-fold of Observed
QuinidineTraining>90%
QuinidineTest>90%
This compoundTraining>90%
This compoundTest>90%

Note: The exact percentages can vary between studies, but the goal is typically >90% within two-fold. nih.govresearchgate.netnih.gov

Application in Drug-Drug Interaction (DDI) Network Analysis

PBPK models of quinidine and this compound are valuable tools for establishing comprehensive DDI networks. nih.govresearchgate.netnih.gov Quinidine is particularly important in DDI studies due to its role as a probe drug for CYP2D6 and P-gp inhibition, as well as a substrate for CYP3A4 and P-gp. nih.govresearchgate.netnih.gov Integrating the quinidine-3-hydroxyquinidine model into a network allows for the prediction of complex DDIs involving these proteins. nih.govresearchgate.netnih.gov These networks can include a diverse set of perpetrators and victims involving CYP3A4, CYP2D6, and P-gp. nih.govnih.gov

The performance of the DDI network models is evaluated by successfully describing and predicting various DDI scenarios where quinidine acts as both a perpetrator (inhibiting CYP2D6 and P-gp) and a victim drug (substrate of CYP3A4 and P-gp). nih.gov The models are assessed by comparing predicted DDI pharmacokinetic parameter ratios (e.g., ratios of AUClast or Cmax with and without perpetrator co-administration) to observed ratios, with successful models showing a high percentage of predictions within predefined limits (e.g., two-fold). researchgate.netnih.gov

Assessment of Metabolite Contribution to DDI Potency

Studies have shown that for some inhibitors, including amiodarone, amodiaquine, and bupropion, metabolites are predicted to be the main contributors to interactions. nih.gov However, for this compound, the metabolite to parent inhibitory potency ratio (IPM/IPP-ratio) has been reported as less than 0.01, suggesting an insignificant contribution to in vivo interactions. nih.gov This indicates that while this compound is a major metabolite, its inhibitory potency towards relevant enzymes like CYP2D6 is considerably lower than that of the parent drug, quinidine. nih.gov

Here is a representation of metabolite contribution data:

CompoundTarget Enzymelog([I]/Ki) Parentlog([I]/Ki) MetaboliteIPm/IPp RatioMetabolite Contribution Prediction
QuinidineCYP2D61.90.030.0019Insignificant
Quinidine N-oxideCYP2D60.6043.50.014Insignificant
Omeprazole sulfoneNot specifiedNot specifiedNot specified<0.01Insignificant
This compoundCYP2D61.90.030.0019Insignificant nih.gov

Note: Data adapted from a study on metabolite contribution to DDI potency. nih.gov

Simulation of Perpetrator-Victim Scenarios

PBPK models enable the simulation of various perpetrator-victim scenarios to predict the impact of co-administered drugs on quinidine and this compound pharmacokinetics. nih.govnih.gov These simulations can involve different types of interactions, such as CYP3A4 inhibition or induction, and P-gp inhibition. nih.govnih.gov

For example, the quinidine-3-hydroxyquinidine model has been used to simulate DDIs with various CYP3A4 and P-gp perpetrators, including carbamazepine (B1668303), cimetidine, fluvoxamine, itraconazole, omeprazole, rifampicin, and verapamil. researchgate.netnih.gov The model's ability to accurately predict the observed changes in quinidine and this compound exposure in these scenarios validates its utility in DDI prediction. researchgate.netnih.gov Simulations can also assess the impact of quinidine as a perpetrator on victim drugs that are substrates of CYP2D6 and P-gp, such as digoxin, metoprolol, mexiletine, and paroxetine. nih.govresearchgate.net

Advanced simulations can explore complex scenarios, including drug-drug-gene interactions (DDGIs), incorporating the effects of genetic variations in enzymes and transporters alongside drug interactions. nih.gov This allows for the calculation of dose adaptations for victim drugs in clinically untested DDGI scenarios, supporting model-informed precision dosing. nih.gov

Advanced In Vitro-In Silico Integration: Liver-on-a-Chip Systems

Advanced in vitro systems, such as liver-on-a-chip devices, are being integrated with in silico PBPK modeling to improve the quantitative prediction of drug metabolism and disposition. rsc.org These microphysiological systems offer a more physiologically relevant environment compared to traditional in vitro methods like hepatocyte suspensions or plated cultures. rsc.orgresearchgate.net

Liver-on-a-chip systems can provide valuable data on drug and metabolite concentration-time profiles in a controlled environment, which can then be used to estimate intrinsic clearance and fractions metabolized by specific enzymes. rsc.org For quinidine, liver-on-a-chip studies have been used to investigate its metabolism and the formation of this compound. rsc.org Different in silico models with varying levels of mechanistic detail regarding metabolic pathways can be applied to analyze the data from these systems and estimate parameters like the intrinsic clearance values of quinidine and the fraction of quinidine metabolized to this compound. rsc.orgresearchgate.net

This integration of in vitro data from liver-on-a-chip systems with PBPK modeling enhances the ability to estimate key parameters like the fraction metabolized, which are critical inputs for predicting inter-individual variability in drug exposure and the magnitude of DDIs in vivo. rsc.org

Role As a Pharmacokinetic Biomarker

Utility as an In Vivo Probe for CYP3A4 Activity

The application of 3-hydroxyquinidine as an in vivo probe for CYP3A4 activity is based on the specificity of the 3-hydroxylation reaction catalyzed by this enzyme. Studies have demonstrated that the 3-hydroxylation of quinidine (B1679956) (or quinine (B1679958) in related contexts) serves as a proven biomarker reaction for CYP3A4 activity in humans. nih.govfrontiersin.orgnih.gov The utility of this reaction as an in vivo biomarker has been supported by various interaction studies. nih.govdrugbank.comresearchgate.net

Evaluation of Formation Clearance as an Index

The formation clearance of this compound following the administration of a single oral dose of quinidine sulfate (B86663) has been proposed as a useful index for quantifying CYP3A4 activity in vivo. nih.govresearchgate.net This metric reflects the efficiency of the CYP3A4 enzyme in metabolizing quinidine to this compound. Research has provided quantitative data on this index. For instance, in one study involving healthy male volunteers administered a single oral dose of 200 mg quinidine sulfate, the median formation clearance of this compound was reported as 2.40 L/h and 2.33 L/h in two separate test periods. nih.govresearchgate.net

Table 1: Median Formation Clearance of this compound

Study PeriodMedian Formation Clearance (L/h)
Test Period 12.40
Test Period 22.33

Data derived from studies using a single oral dose of 200 mg quinidine sulfate. nih.govresearchgate.net

Correlation Studies with Established CYP3A4 Biomarkers

Correlation studies have been conducted to evaluate how well the formation of this compound as an index of CYP3A4 activity aligns with other established or potential biomarkers. The formation clearance of this compound has shown good correlation with point values of the this compound to quinidine metabolic ratios measured in plasma and urine. nih.govresearchgate.net This suggests that these metabolic ratios can also serve as indicators of CYP3A4 activity.

Conversely, studies have found no significant correlation between the formation clearance of this compound and the activity indexes of other CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6. nih.govresearchgate.net This lack of correlation with other CYP isoforms underscores the specificity of this compound formation as a marker for CYP3A4. Furthermore, no correlation was observed with the urinary excretion of 6beta-hydroxycortisol, a marker that had been previously suggested for CYP3A4 activity. nih.govresearchgate.net

In vitro studies have also supported the correlation between the formation rates of quinine metabolites, including 3-hydroxyquinine (B22115) (closely related to this compound formation from quinidine), and the activities of selected CYP3A4 marker probes. nih.gov In vivo investigations comparing different CYP3A4 markers have shown a correlation between the induction ratio for plasma concentrations of 4β-hydroxycholesterol and the quinine: 3′-hydroxyquinine metabolic ratio, both serving as indicators of CYP3A4 activity. sci-hub.seki.se

Inter-Individual Variability Assessment of CYP3A4 Activity

CYP3A4 enzyme activity is known to exhibit considerable inter-individual variability within the population. frontiersin.orgscispace.comnih.gov This variability can significantly impact the pharmacokinetics of drugs metabolized by CYP3A4, leading to differences in drug efficacy and the potential for adverse effects. The use of this compound as a biomarker allows for the assessment of this inter-individual variability in CYP3A4 activity.

Studies utilizing the formation clearance of this compound as a measure have quantified the extent of this variability. In one study, the interindividual variability in CYP3A4 activity, as measured by the formation clearance of this compound, was found to be fourfold. nih.govresearchgate.net Another study, which examined the metabolic ratio of quinine to 3-hydroxyquinine, reported a fivefold interindividual variability in this ratio. nih.gov

This observed variability in CYP3A4 activity is attributed to a combination of factors, including environmental influences (such as exposure to inducers or inhibitors) and genetic polymorphisms within the CYP3A4 gene. frontiersin.org Assessing this variability using biomarkers like this compound is crucial for predicting individual drug responses and optimizing therapeutic regimens.

Structure Activity Relationship Sar Studies

Relationship between Molecular Structure and Biological Activity

The biological activity of cinchona alkaloids like quinidine (B1679956) is closely tied to their complex molecular structure, which features a quinoline (B57606) ring system linked to a quinuclidine (B89598) moiety. This structure allows interaction with various ion channels, particularly sodium and potassium channels, which is fundamental to their antiarrhythmic effects. Quinidine, as a class Ia antiarrhythmic agent, primarily exerts its action by blocking fast inward sodium currents and prolonging the cardiac action potential by affecting potassium currents. nih.govctdbase.org

3-Hydroxyquinidine is formed through the metabolism of quinidine, primarily mediated by the cytochrome P450 enzyme CYP3A4, where a hydroxyl group is introduced at the 3-position of the quinuclidine ring. caymanchem.compsu.edunih.gov This structural modification alters the molecule's properties, including its polarity and potential interactions with biological targets. While the core quinoline and quinuclidine framework responsible for ion channel interactions remains, the presence of the hydroxyl group can influence binding affinity, kinetics, and potentially interaction with different channel subtypes or ancillary binding sites.

Impact of 3-Hydroxylation on the Pharmacological Profile of Quinidine Analogues

The introduction of a hydroxyl group at the 3-position has a notable impact on the pharmacological profile when comparing this compound to quinidine. While this compound is biologically active, its potency is generally reported to be lower than that of the parent compound. drugbank.comnih.gov

Comparative studies on the antiarrhythmic activity of quinidine and this compound in experimental models have quantified this difference in potency. For instance, in a study examining the prevention of experimental reperfusion arrhythmia, the concentration of this compound required for 50% arrhythmia suppression was significantly higher than that of quinidine. nih.gov This indicated that the relative potency of this compound was approximately 20% compared to the parent compound in this specific model. nih.gov

The pharmacodynamic interaction between quinidine and this compound has also been investigated, with findings suggesting that their antiarrhythmic effects are additive. nih.gov This indicates that the presence of this compound contributes to the therapeutic outcome alongside quinidine, rather than acting antagonistically or synergistically in a non-additive manner.

Relative Potency: this compound vs. Quinidine

CompoundRelative Potency (vs. Quinidine)
Quinidine100%
This compound~20%

Note: Relative potency is based on observed antiarrhythmic activity in experimental models. nih.gov

Emerging Research Areas and Future Perspectives

Elucidation of Comprehensive Molecular Interaction Mechanisms

Research into 3-Hydroxyquinidine's molecular interactions primarily focuses on its formation from quinidine (B1679956) and its own potential biological activities. The metabolic conversion of quinidine to this compound is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. acs.orgdrugbank.comuni-saarland.deresearchgate.netnih.govpsu.educaymanchem.com This enzymatic process is a key interaction mechanism, and studies have shown that the formation of this compound can be potently inhibited by known CYP3A4 inhibitors such as ketoconazole (B1673606) and troleandomycin. nih.govpsu.edu

Further research delves into the specific interactions within the enzyme active site that govern this transformation. Studies involving mutant forms of related CYP enzymes, such as CYP2D6, have provided insights into how specific amino acid residues, like Phe120, can influence the regioselectivity of quinidine metabolism, impacting the formation of metabolites like this compound. nih.gov This indicates that the precise orientation and binding of quinidine within the enzyme's active site are critical determinants of the metabolic outcome.

Beyond its formation, this compound itself is recognized as an active metabolite contributing to the pharmacological effects of quinidine. Non-clinical and clinical studies suggest it possesses approximately half the antiarrhythmic activity of the parent drug. drugbank.com This implies that this compound engages in its own set of molecular interactions, potentially involving ion channels or other targets relevant to cardiac function. smolecule.com Preliminary research also hints at potential neuroprotective effects, suggesting interactions with systems beyond the cardiovascular sphere, possibly through antioxidant mechanisms. smolecule.com A comprehensive understanding of these diverse molecular interactions is crucial for fully characterizing the pharmacological profile of this compound.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques are increasingly being applied to study the behavior and impact of this compound, particularly in the context of pharmacokinetics and drug interactions. Physiologically based pharmacokinetic (PBPK) models have been developed that include this compound as a key component. uni-saarland.deresearchgate.netnih.govresearchgate.net These models are designed to mechanistically assess the absorption, distribution, metabolism, and excretion (ADME) processes involving both quinidine and its major metabolite. researchgate.netnih.govresearchgate.net

PBPK models for this compound incorporate data from clinical studies and integrate parameters describing its metabolic transformation, primarily by CYP3A4, and its hepatic clearance. uni-saarland.deresearchgate.netnih.gov These models have demonstrated good predictive performance for simulating this compound plasma concentration-time profiles and evaluating complex drug-drug interaction scenarios involving enzymes like CYP3A4 and transporters such as P-glycoprotein (P-gp). uni-saarland.denih.govresearchgate.net

Beyond PBPK modeling, other computational approaches like quantitative structure-activity relationship (QSAR) studies and mechanistic mathematical modeling are valuable tools. researchgate.net These methods can be employed to analyze and predict the transport and distribution properties of small molecules like this compound within biological systems. researchgate.net Furthermore, molecular modeling and docking studies, used to predict the binding modes of quinidine to CYP enzymes, are directly relevant to understanding the formation of this compound and can inform predictive metabolic studies. nih.govrsc.org The continued advancement and application of these computational tools are vital for predicting the pharmacokinetic behavior and potential interactions of this compound in various physiological and pharmacological contexts.

Optimization of Analytical Techniques for Enhanced Throughput and Specificity

The accurate and efficient quantification of this compound in biological samples is fundamental to its research. Significant effort has been directed towards optimizing analytical techniques to enhance both throughput and specificity. High-performance liquid chromatography (HPLC) methods are commonly employed for the assay of this compound in various matrices, including human liver microsomes and plasma. nih.govpsu.edupsu.edu

Optimization of these HPLC methods involves careful consideration of several parameters to achieve optimal separation and detection of this compound, often in the presence of the parent drug and other metabolites. Key factors include the composition and pH of the mobile phase, column temperature, and flow rate. psu.edudss.go.th These parameters are adjusted to ensure good peak shape, resolution, and sensitivity.

Sample preparation techniques are also a critical aspect of analytical method optimization. Procedures for extracting this compound from biological samples like serum must be carefully developed to minimize sample losses and ensure high analytical recovery. psu.edudss.go.th The development of specific HPLC methods capable of assaying this compound formed during in vitro metabolic incubations is essential for studying its formation kinetics and enzyme involvement. psu.edu While HPLC is prevalent, other techniques such as isotachophoresis and capillary electrophoresis have also been explored for the analysis of quinine (B1679958) and its derivatives and hold potential for application or optimization for this compound, offering alternative avenues for enhanced throughput and specificity. researchgate.net

Exploration of Unspecified Metabolic Pathways and Their Significance

While the primary metabolic pathway for the formation of this compound from quinidine catalyzed by CYP3A4 is well-established, research continues to explore other potential metabolic fates of both quinidine and this compound, including unspecified pathways. uni-saarland.deresearchgate.netnih.gov PBPK models, while focusing on the major pathways, often include terms for unspecific hepatic clearance for this compound, which can act as a surrogate for further metabolism by enzymes yet to be fully identified or characterized. uni-saarland.deresearchgate.netnih.gov The mention of "unspecified metabolites" in the context of quinidine metabolism by CYP3A4 further underscores the potential for less characterized metabolic routes. uni-saarland.deresearchgate.net

Studies on the metabolism of related compounds, such as quinine, highlight the importance of conjugation reactions, like glucuronidation, as significant pathways for renal elimination. nih.gov While directly studying this compound-d3, research indicates that conjugation reactions with glucuronic acid or sulfate (B86663) are typical metabolic transformations that could occur. smolecule.com These findings suggest that conjugation may represent an unspecified metabolic pathway for this compound that warrants further investigation.

Q & A

Basic Research Question

  • Ethical Compliance : Obtain IRB approval for human tissue use and declare consent protocols .
  • Data Transparency : Share raw LC-MS/MS files, model scripts, and hepatocyte sourcing details (e.g., donor demographics) in repositories like Figshare .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyquinidine
Reactant of Route 2
3-Hydroxyquinidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.